1-(4-Nitrophenyl)piperidin-4-one CAS number and properties
1-(4-Nitrophenyl)piperidin-4-one CAS number and properties
An In-depth Technical Guide to 1-(4-Nitrophenyl)piperidin-4-one: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 1-(4-Nitrophenyl)piperidin-4-one. We will delve into its core properties, provide a robust synthetic protocol with mechanistic insights, discuss methods for structural validation, explore its applications as a versatile intermediate, and outline critical safety and handling procedures.
Part 1: Core Chemical Identity and Physicochemical Properties
1-(4-Nitrophenyl)piperidin-4-one is a substituted heterocyclic compound that serves as a valuable building block in organic synthesis. The structure incorporates two key reactive handles: a piperidinone core and an electronically-activated nitrophenyl group. The piperidin-4-one moiety is a well-established pharmacophore found in a wide array of biologically active molecules, while the nitrophenyl group can be readily transformed into other functional groups, significantly expanding its synthetic utility.[1][2]
Its unique combination of features makes it an important intermediate for creating diverse chemical libraries and developing novel pharmaceutical agents.
Table 1: Key Identifiers and Properties of 1-(4-Nitrophenyl)piperidin-4-one
| Property | Value | Source |
| CAS Number | 23499-01-6 | [3] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | |
| Molecular Weight | 220.22 g/mol | |
| Physical Form | Solid | |
| InChI Key | CRGRJUULGQHKOZ-UHFFFAOYSA-N | |
| Canonical SMILES | O=C1CCN(CC1)C2=CC=C(=O)C=C2 |
Part 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of 1-(4-Nitrophenyl)piperidin-4-one is most effectively achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This method is preferred due to its reliability and the commercial availability of the starting materials.
Causality Behind Experimental Choice:
The core of this synthesis relies on the reaction between piperidin-4-one and an activated aryl halide, typically 1-fluoro-4-nitrobenzene. The choice of a nitro-substituted aryl fluoride is deliberate. The strongly electron-withdrawing nitro group (-NO₂) at the para position significantly acidifies the aromatic ring protons and, more importantly, stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. This stabilization lowers the activation energy of the reaction, allowing the nucleophilic attack by the secondary amine of piperidin-4-one to proceed under relatively mild conditions. Fluorine is the preferred leaving group in SₙAr reactions as the C-F bond cleavage is the rate-determining step, and fluorine's high electronegativity best stabilizes the transition state.
Experimental Workflow Diagram
Caption: Synthetic workflow for 1-(4-Nitrophenyl)piperidin-4-one via SₙAr.
Detailed Step-by-Step Methodology
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Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidin-4-one hydrochloride (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous acetonitrile.
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Reaction Initiation: Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt. Add 1-fluoro-4-nitrobenzene (1.05 eq) to the mixture.
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Thermal Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Work-up: Once complete, cool the reaction mixture to ambient temperature. Filter the solid inorganic salts and wash with a small amount of acetonitrile.
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Isolation: Combine the filtrates and remove the solvent in vacuo.
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Purification: Recrystallize the resulting crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product as a yellow solid.
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Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.
Part 3: Spectroscopic Characterization and Structural Validation
Confirming the identity and purity of the synthesized 1-(4-Nitrophenyl)piperidin-4-one is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous structural evidence.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly characteristic. The para-substituted aromatic ring will produce two distinct doublets in the downfield region (typically δ 8.2 and δ 7.0 ppm), integrating to 2H each, with a characteristic coupling constant. The piperidine ring protons will appear as two sets of triplets or multiplets in the aliphatic region (approx. δ 3.8 and δ 2.6 ppm), corresponding to the protons alpha to the nitrogen and alpha to the carbonyl, respectively.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all 11 carbon atoms. Key signals include the carbonyl carbon (C=O) around δ 205-208 ppm, aromatic carbons (four distinct signals between δ 110-155 ppm), and the aliphatic carbons of the piperidine ring.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial information about the functional groups. Look for a strong, sharp absorbance corresponding to the ketone carbonyl (C=O) stretch around 1710-1730 cm⁻¹. Additionally, characteristic strong stretches for the nitro group (N-O) will be visible around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 221.22, confirming the molecular weight.
This multi-faceted analytical approach ensures that the synthesized material is structurally correct and free from significant impurities, forming a self-validating system for quality control.
Part 4: Applications in Drug Development and Research
1-(4-Nitrophenyl)piperidin-4-one is not typically an active pharmaceutical ingredient itself but rather a highly versatile intermediate. Its value lies in the strategic placement of functional groups that can be independently modified.
Rationale for Utility:
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Piperidinone Core: The ketone at the 4-position is a prime site for modification. It can undergo reductive amination to install diverse amine-containing side chains, participate in Wittig reactions to form exocyclic double bonds, or be converted to an oxime, which is a key functional group in various bioactive compounds.[2] The piperidin-4-one scaffold itself is recognized as a privileged structure in medicinal chemistry, appearing in drugs with anticancer, antiviral, and antimicrobial properties.[1][4]
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Reducible Nitro Group: The nitro group is arguably the molecule's most important synthetic handle. It can be cleanly and efficiently reduced to a primary aniline (-NH₂) using standard conditions (e.g., H₂/Pd-C, SnCl₂, or sodium dithionite). This newly formed aniline is a nucleophile that can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.
The closely related intermediate, 1-(4-nitrophenyl)piperidin-2-one, is a documented key intermediate in the synthesis of Apixaban , a widely used anticoagulant (Factor Xa inhibitor).[5][6] This highlights the industrial relevance of the 1-(4-nitrophenyl)piperidine scaffold in producing high-value pharmaceuticals.
Potential Derivatization Pathways
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. wjpsonline.com [wjpsonline.com]
- 6. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
